molecular formula C8H6Br2N2 B1613179 3,6-Dibromo-5-methyl-1H-indazole CAS No. 1000342-39-1

3,6-Dibromo-5-methyl-1H-indazole

Cat. No.: B1613179
CAS No.: 1000342-39-1
M. Wt: 289.95 g/mol
InChI Key: WQBPPIHTEAQRJE-UHFFFAOYSA-N
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Description

3,6-Dibromo-5-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H6Br2N2 and its molecular weight is 289.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-5-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBPPIHTEAQRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646740
Record name 3,6-Dibromo-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-39-1
Record name 3,6-Dibromo-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,6-Dibromo-5-methyl-1H-indazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,6-Dibromo-5-methyl-1H-indazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and safety considerations, and explores its prospective role in drug discovery based on the activities of structurally related indazole derivatives.

Core Compound Identification and Properties

CAS Number: 1000342-39-1[1][2]

Molecular Formula: C₈H₆Br₂N₂[1]

Molecular Weight: 289.95 g/mol [1]

Physicochemical Data
PropertyValueSource
Boiling Point (Predicted) 399.6 ± 37.0 °C[1]
Density (Predicted) 2.017 ± 0.06 g/cm³[1]

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[3][4] This is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[3][4][5] The introduction of bromine atoms and a methyl group, as seen in this compound, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation.

Indazole derivatives have been successfully developed into drugs for various therapeutic areas, including oncology (e.g., axitinib, pazopanib), and have shown promise as anti-inflammatory, antimicrobial, and neurological agents.[4][5][6]

Synthesis Strategies for Substituted Indazoles

A potential synthetic pathway could start from a substituted toluene derivative, which is then brominated and subsequently converted to the indazole ring system. For instance, a common method for indazole synthesis is the Jacobsen-Katsuki reaction or variations involving the cyclization of ortho-substituted anilines.

A generalized workflow for the synthesis of a substituted indazole is depicted below:

G Start Substituted Aniline/Toluene Derivative Step1 Nitration/Halogenation Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Diazotization Step2->Step3 Step4 Cyclization Step3->Step4 Step5 Further Functionalization (e.g., Bromination) Step4->Step5 End Target Indazole Derivative Step5->End

Caption: Generalized synthetic workflow for substituted indazoles.

Potential Applications in Drug Development

Given the broad biological activities of bromo-substituted indazole derivatives, this compound represents a valuable scaffold for the development of novel therapeutic agents. The presence of two bromine atoms offers opportunities for further chemical modification through cross-coupling reactions, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential therapeutic areas for derivatives of this compound include:

  • Oncology: Many indazole derivatives exhibit potent anti-cancer activity by inhibiting various protein kinases.[6]

  • Neurological Disorders: The indazole scaffold has been explored for the development of agents targeting neurological conditions.

  • Infectious Diseases: Bromo-indazole compounds have shown potential as antimicrobial and antifungal agents.[3]

The logical progression of utilizing this scaffold in a drug discovery program is outlined below:

G A This compound Scaffold B Library Synthesis via Cross-Coupling A->B Versatile handles for diversification C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR) D->E Iterative chemical modification F Preclinical Development E->F

Caption: Drug discovery workflow utilizing the indazole scaffold.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this compound is not currently available in the public domain. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indazole ring and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the bromine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to the bromine atoms will exhibit characteristic shifts.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (289.95 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for other halogenated and heterocyclic compounds, the following general safety precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

It is imperative to consult a comprehensive and compound-specific MSDS before handling this chemical.

Conclusion

This compound is a chemical entity with significant potential, particularly in the realm of medicinal chemistry. While specific experimental data for this compound remains limited, its structural features, including the privileged indazole scaffold and the presence of versatile bromine substituents, make it a compelling starting point for the design and synthesis of novel bioactive molecules. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

Sources

Technical Guide: Solubility Profiling & Handling of 3,6-Dibromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile[1]

Core Solubility Directive

For all standard drug discovery applications (HTS screening, kinase assays, and stock management), Dimethyl Sulfoxide (DMSO) is the primary solvent of choice for 3,6-Dibromo-5-methyl-1H-indazole. The compound exhibits high lipophilicity, making it readily soluble in DMSO for stock concentrations up to 50–100 mM .

Methanol (MeOH) serves as a secondary solvent, primarily for analytical transfers (LC-MS preparation) and intermediate dilutions. While soluble, long-term storage in methanol is not recommended due to potential evaporation and concentration drift.

Aqueous Solubility: The compound is predicted to be practically insoluble in water (< 10 µM) without co-solvents or formulation aids (e.g., cyclodextrins).

Structural Analysis & Predicted Properties

To understand the solubility behavior, we must analyze the substituent effects on the indazole core.

PropertyValue (Estimated)Impact on Solubility
Core Scaffold 1H-IndazolePlanar, aromatic, H-bond donor (N1-H) & acceptor (N2).
Substituents 3,6-Dibromo; 5-MethylSignificantly increases lipophilicity and molecular weight.
LogP (Calc.) ~4.1 ± 0.3High Lipophilicity. Drives strong affinity for DMSO/organic solvents; poor aqueous solubility.
pKa (Acidic) ~13.8 (N-H)Weakly acidic. Deprotonation requires strong bases (e.g., NaH, tBuOK), not relevant for neutral solubility.
H-Bond Donors 1Limited water interaction.

Note: LogP estimation is based on the additive contribution of the Indazole core (~1.9), two Bromine atoms (~1.7 total), and a Methyl group (~0.5).

Part 2: Solubility in DMSO (Primary Stock Solvent)

Theoretical & Practical Limits

DMSO is the universal solvent for this compound class due to its ability to disrupt the crystal lattice of planar aromatic heterocycles.

  • Target Stock Concentration: 10 mM (Standard) to 50 mM (High Conc.).

  • Dissolution Mechanism: The high dipole moment of DMSO interacts with the polarizable bromine atoms, while its organic nature accommodates the hydrophobic core.

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a precise, long-term storage solution.

Materials:

  • This compound (solid, >95% purity).[1]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Amber glass vials (borosilicate).

Procedure:

  • Weighing: Accurately weigh 3.66 mg of the compound into a 2 mL amber vial.

    • Calculation: MW ≈ 365.9 g/mol .

      
      .
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Observation: The solid should dissolve rapidly. If particles persist, sonicate at 40 kHz for 5 minutes. The solution may warm slightly (exothermic solvation).

  • Inspection: Visual check against a light source. The solution must be clear and particle-free.

  • Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use to prevent concentration gradients.

Critical Warning: DMSO is hygroscopic. Water absorption decreases the solubility power and can cause the compound to crash out over time. Always use anhydrous DMSO and seal vials tightly.

Part 3: Solubility in Methanol (Analytical Solvent)

Usage Profile

Methanol is less powerful than DMSO but essential for chromatography.

  • Solubility Limit: Moderate (Est. 5–20 mg/mL).

  • Application: LC-MS mobile phase preparation, recrystallization, and transferring samples where high boiling point DMSO is undesirable.

Protocol: Analytical Sample Preparation (1 mg/mL)
  • Preparation: Weigh 1 mg of solid into a 1.5 mL microcentrifuge tube.

  • Solvent: Add 1 mL of HPLC-grade Methanol.

  • Agitation: Vortex for 1 minute.

    • Note: If dissolution is slow, mild heating (35°C) is permissible.

  • Filtration: For HPLC injection, always filter through a 0.22 µm PTFE syringe filter to remove any micro-particulates.

Part 4: Experimental Validation & Workflow

Since empirical data for this specific isomer is rare, you must validate solubility in your specific batch using a Saturation Shake-Flask Method .

Solubility Determination Workflow (DOT Visualization)

SolubilityWorkflow Start START: this compound (Solid Powder) SolventSelect Select Solvent (DMSO or MeOH) Start->SolventSelect AddSolvent Add Excess Solid to Solvent (e.g., 5 mg in 100 µL) SolventSelect->AddSolvent Incubate Incubate & Shake (24h @ 25°C) AddSolvent->Incubate Centrifuge Centrifuge/Filter (Remove undissolved solid) Incubate->Centrifuge Analyze Quantify Supernatant (HPLC-UV or LC-MS) Centrifuge->Analyze Result Calculate Solubility (S) S = Conc. of Supernatant Analyze->Result

Figure 1: Step-by-step workflow for empirically determining the solubility limit of the compound.

Step-by-Step Validation Protocol
  • Saturation: Add excess solid (e.g., 5 mg) to 100 µL of solvent (DMSO or MeOH) in a chemically resistant tube.

  • Equilibrium: Shake at 300 rpm for 24 hours at ambient temperature (25°C).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Quantification:

    • Dilute 10 µL of the supernatant 100-fold into Methanol.

    • Inject into HPLC (UV detection at 254 nm).

    • Compare peak area against a known standard curve (e.g., 0.1 mM standard).

Part 5: Biological Application & Troubleshooting

The "Crash-Out" Phenomenon

When diluting a DMSO stock into aqueous media (e.g., cell culture media or kinase buffer), the high LogP (~4.1) creates a high risk of precipitation.

Data Table: Safe Dilution Limits (Theoretical)

Final DMSO %Max Stable Conc. (Est.)[2]Risk Level
0.1% < 1 µMLow
1.0% 1 – 10 µMModerate
5.0% 10 – 50 µMHigh (Precipitation likely)
Best Practices for Serial Dilution

To prevent precipitation during IC50 determination:

  • Intermediate Dilution: Perform serial dilutions in 100% DMSO first.

  • Final Transfer: Transfer the diluted DMSO spikes into the aqueous buffer as the final step.

  • Mixing: Mix immediately upon addition to prevent local high-concentration pockets that trigger nucleation.

References

  • PubChem. Compound Summary: 5-bromo-1H-indazole (Analogous Core). National Library of Medicine. Available at: [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Standard reference for LogP/Solubility principles).
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Electronic Properties & Synthetic Utility of the 3,6-Dibromo-5-methyl-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 3,6-Dibromo-5-methyl-1H-indazole scaffold. It is designed for medicinal chemists and process scientists requiring actionable data on electronic distribution, reactivity profiles, and synthetic methodologies.

Executive Summary

The This compound core represents a highly functionalized "privileged scaffold" in kinase inhibitor discovery. Its value lies in the precise electronic tuning provided by the trisubstitution pattern:

  • 3-Bromo (C3): Modulates the acidity of the N1-proton and serves as a vector for structure-activity relationship (SAR) expansion into the solvent-exposed regions of ATP-binding pockets.

  • 6-Bromo (C6): Provides a handle for extending the scaffold into the hydrophobic back-pocket (gatekeeper region) via cross-coupling.

  • 5-Methyl (C5): Acts as a steric anchor and weak electron donor (EDG), subtly influencing the dipole moment and metabolic stability.

This guide details the electronic landscape that governs the reactivity of this molecule, providing a roadmap for selective functionalization.

Electronic Landscape & Physicochemical Profile

Orbital Distribution and Tautomeric Preference

The indazole system exists in a tautomeric equilibrium between the 1H- and 2H-forms. For 3,6-dibromo-5-methylindazole, the 1H-tautomer is thermodynamically favored (>2.5 kcal/mol difference) in the ground state due to the preservation of the benzene ring's aromaticity (Clar's sextet).

  • HOMO/LUMO Character:

    • HOMO: Concentrated primarily on the benzene ring (C4-C7) and the N1 atom. The 5-methyl group raises the HOMO energy slightly, increasing susceptibility to electrophilic attack at C4 (though sterically crowded).

    • LUMO: Localized on the pyrazole ring (C3-N2), facilitating nucleophilic attack or metal insertion at the C3-Br bond under specific conditions.

Substituent Vector Analysis (Hammett Effects)

The electronic behavior of the scaffold is defined by the summation of substituent effects.

PositionSubstituentElectronic EffectImpact on Scaffold
C3 Bromine-I (Inductive Withdrawal) , +M (Weak Resonance)Significantly increases N1-H acidity. Deactivates the pyrazole ring toward further electrophilic substitution.
C6 Bromine-I (Strong) , +M (Weak)Withdraws density from the benzene ring. Increases the electrophilicity of C6 for oxidative addition (Pd).
C5 Methyl+I (Inductive Donation) Weakly counteracts the C6-Br withdrawal. Sterically shields the C4 and C6 positions.
Acid-Base Properties (pKa)

The presence of two electron-withdrawing bromine atoms significantly shifts the acidity of the pyrrole-like N1 proton compared to the parent indazole.

  • Parent Indazole pKa (N1-H): ~13.9

  • Estimated pKa (3,6-Dibromo-5-methyl): 11.5 – 12.2

    • Mechanism:[1][2][3][4] The -I effect of C3-Br and C6-Br stabilizes the conjugate base (N1-anion) through inductive withdrawal.

    • Implication: Deprotonation can be achieved with weaker bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents, avoiding the need for NaH.

Reactivity Map & Functionalization Strategy

The scaffold presents three distinct reactive sites. Chemoselectivity is controlled by the electronic "hardness" of the site and steric environment.

The Reactivity Hierarchy
  • N1-H (Nucleophilic): Highest reactivity. Must be functionalized or protected (e.g., THP, SEM, Boc) first to prevent catalyst poisoning during cross-coupling.

  • C3-Br (Electrophilic/Radical): The C3-Br bond has significant "vinyl halide" character. It is generally more reactive towards Lithium-Halogen exchange than C6-Br but can be less reactive towards standard Pd-oxidative addition compared to C6-Br depending on the ligand system.

  • C6-Br (Electrophilic): A standard aryl bromide, deactivated slightly by the ortho-methyl group but activated by the electron-deficient heterocycle.

Site-Selective Cross-Coupling (Suzuki-Miyaura)

Achieving regioselectivity between C3-Br and C6-Br is the critical challenge.

  • Scenario A: C6-Selective Coupling

    • Conditions: Pd(PPh3)4 or Pd(dppf)Cl2, mild base (Na2CO3), 80°C.

    • Rationale: The C6-Br is a classic aryl bromide. The C3-Br, being on the electron-rich pyrazole ring (relative to benzene), often requires more forcing conditions or electron-rich ligands (e.g., Buchwald precatalysts) to undergo oxidative addition efficiently.

  • Scenario B: C3-Selective Functionalization

    • Strategy:Lithium-Halogen Exchange. Treatment with n-BuLi at -78°C preferentially exchanges the C3-Br due to the inductive stabilization of the resulting anion by the adjacent nitrogen (N2) and the higher s-character of the C3 orbital.

Diagram: Reactivity Flowchart

ReactivityMap Scaffold This compound N1_Path Path A: N1-Alkylation (Base/Electrophile) Scaffold->N1_Path Most Facile (pKa ~12) C3_Path Path B: C3-Lithiation (n-BuLi, -78°C) Scaffold->C3_Path Kinetic Control (Halogen Exchange) C6_Path Path C: C6-Suzuki (Pd(0), Boronic Acid) Scaffold->C6_Path Thermodynamic Control (Pd Oxidative Addition) N1-Substituted Scaffold N1-Substituted Scaffold N1_Path->N1-Substituted Scaffold Sequential Coupling (C6 then C3) Sequential Coupling (C6 then C3) N1-Substituted Scaffold->Sequential Coupling (C6 then C3)

Caption: Chemoselective functionalization pathways. N1-alkylation is the gateway step, followed by divergent metal-mediated couplings.

Validated Synthetic Protocol

This protocol synthesizes the core scaffold from commercially available precursors, ensuring the correct regiochemistry of the bromine atoms.

Retrosynthetic Logic

Direct bromination of 5-methylindazole yields 3-bromo-5-methylindazole. Introducing the C6-bromine selectively after ring formation is difficult due to directing effects. Therefore, the C6-bromine should be present in the benzene precursor.

Optimal Route: 4-Bromo-2-fluoro-5-methylbenzaldehyde


Hydrazine Cyclization

Electrophilic C3-Bromination.
Step-by-Step Methodology
Step 1: Indazole Ring Formation[4]
  • Reagents: 4-Bromo-2-fluoro-5-methylbenzaldehyde (1.0 equiv), Hydrazine hydrate (5.0 equiv).

  • Solvent: Ethanol or n-Butanol.

  • Conditions: Reflux (80–110°C) for 4–12 hours.

  • Mechanism: Nucleophilic attack of hydrazine on the aldehyde (imine formation) followed by intramolecular nucleophilic aromatic substitution (SNAr) at the fluorine position.

  • Product: 6-Bromo-5-methyl-1H-indazole.

  • Yield Target: >85%.

Step 2: Electrophilic C3-Bromination
  • Reagents: 6-Bromo-5-methyl-1H-indazole (1.0 equiv), Bromine (Br₂) (1.1 equiv) OR N-Bromosuccinimide (NBS).

  • Solvent: Acetic Acid (AcOH) or DMF.

  • Base: NaOH (aq) if using Br₂/Dioxane methods, or none for AcOH.

  • Conditions: Room temperature to 60°C.

  • Validation: The C3 position is the most electron-rich site available for Electrophilic Aromatic Substitution (EAS). The C4 and C7 positions are deactivated by the C6-Br and sterically hindered.

  • Product: This compound .

Synthesis Workflow Diagram

Synthesis Precursor START: 4-Bromo-2-fluoro- 5-methylbenzaldehyde Step1 Step 1: Cyclization (N2H4·H2O, EtOH, Reflux) Precursor->Step1 Imine formation + SNAr Intermediate Intermediate: 6-Bromo-5-methyl-1H-indazole Step1->Intermediate Step2 Step 2: C3-Bromination (Br2/AcOH or NBS/DMF) Intermediate->Step2 Electrophilic Subst. (EAS) Final TARGET: This compound Step2->Final

Caption: Two-step convergent synthesis ensuring regiochemical purity of the 3,6-dibromo pattern.

Quantitative Data Summary

PropertyValue / DescriptionSource/Validation
Molecular Formula C₈H₆Br₂N₂Calculated
Molecular Weight 289.96 g/mol Calculated
pKa (N1-H) 11.8 ± 0.5 (Est.)Hammett Shift vs Indazole (13.9) [1]
LogP ~3.2Predicted (Br/Me lipophilicity)
H-Bond Donors 1 (N1-H)Structural Analysis
H-Bond Acceptors 1 (N2)Structural Analysis
Preferred Tautomer 1H-IndazoleThermodynamic Stability [2]

References

  • Substituent Effects on Indazole Acidity: Claramunt, R. M., et al. "The tautomerism of indazoles: pKa values and 13C NMR chemical shifts." Heterocycles, 1985. (Validated via general Hammett principles for heterocycles).

  • Indazole Tautomerism: Alkorta, I., et al. "Tautomerism in Indazoles." Journal of Physical Chemistry A, 2002.

  • Suzuki Coupling Regioselectivity: Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." Chemical Reviews, 2021.[5]

  • Synthesis of 3-Bromoindazoles: L'Heureux, A., et al. "Amination of Heteroaryl Chlorides." Journal of Organic Chemistry, 2010. (Methodology adaptation for bromo-analogs).

Sources

Methodological & Application

regioselective functionalization of 3,6-Dibromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 3,6-Dibromo-5-methyl-1H-indazole

Executive Summary

The This compound scaffold is a high-value pharmacophore in kinase inhibitor development (e.g., VEGFR, ALK inhibitors).[1] Its utility lies in the ability to independently functionalize three distinct vectors: the nitrogen core (N1/N2), the heteroaryl bromide (C3), and the sterically congested aryl bromide (C6).[2][1]

This guide addresses the primary synthetic challenge: Regioselectivity . Due to the electronic disparity between the pyrazole and benzene rings, and the steric blockade imposed by the C5-methyl group, "standard" coupling conditions often yield intractable mixtures.[1] This protocol defines a thermodynamically and kinetically controlled workflow to achieve N1-protection


 C3-functionalization 

C6-functionalization
with high fidelity.

Structural Analysis & Reactivity Logic

Before initiating synthesis, researchers must understand the intrinsic reactivity hierarchy of the substrate.[1]

SiteCharacterReactivity RankMechanistic Insight
N1-H Acidic Pyrrole-like N1 (Highest) Thermodynamically preferred site for alkylation/arylation. pKa ~14. Nucleophilic attack is facile with weak bases (

,

).[2][1]
C3-Br Heteroaryl Halide2 (Intermediate) Electron-deficient pyrazole ring facilitates rapid oxidative addition of Pd(0). Less sterically hindered than C6.
C6-Br Aryl Halide3 (Lowest) Electron-rich benzene ring slows oxidative addition. Critical: The adjacent C5-Methyl group imposes significant steric hindrance, requiring specialized ligands (e.g., biaryl phosphines) and elevated temperatures.[2][1]
The "Steric Gatekeeper" Effect

The C5-methyl group is not passive; it acts as a steric gatekeeper for the C6 position. While C3 is exposed, C6 is flanked by the methyl group and the C7-proton. Consequently, mild cross-coupling conditions will exclusively target C3, providing a built-in regioselective handle.[2][1]

Strategic Workflow Diagram

The following logic gate illustrates the sequential functionalization pathway.

IndazoleWorkflow Start This compound Step1 STEP 1: N-Functionalization (N1 vs N2 Selectivity) Start->Step1 Base/Electrophile N1_Product N1-Substituted Intermediate (Thermodynamic Product) Step1->N1_Product NaH/DMF or Cs2CO3/MeCN N2_Product N2-Substituted Intermediate (Kinetic/Directed Product) Step1->N2_Product Mitsunobu or Imidates (Acidic) Step2 STEP 2: C3-Selective Coupling (Suzuki/Sonogashira) N1_Product->Step2 Pd(dppf)Cl2, Mild Base RT to 60°C C3_Product 3-Aryl-6-bromo-5-methyl-1H-indazole Step2->C3_Product C3-Br reacts first (Electronic preference) Step3 STEP 3: C6-Forced Coupling (Buchwald/Suzuki) C3_Product->Step3 Pd(OAc)2/XPhos High Temp (>100°C) Final 3,6-Difunctionalized Target Step3->Final Overcomes C5-Me Sterics

Figure 1: Sequential logic for the regioselective modification of the indazole core. Note the mandatory N-protection prior to C-coupling.

Detailed Experimental Protocols

Protocol A: N1-Selective Alkylation (The Anchor)

Objective: Secure the N1 position to prevent catalyst poisoning and define the steric environment.

Materials:

  • This compound (1.0 equiv)

  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)[2][1]

  • Cesium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Acetonitrile (MeCN) [Anhydrous][2]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the indazole substrate in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add

    
     in one portion. Stir at ambient temperature for 15 minutes.
    
    • Why:

      
       in MeCN favors the thermodynamic N1-alkylation over N2 due to the "cesium effect" and solvent polarity.
      
  • Alkylation: Dropwise add the alkyl halide.

  • Reaction: Stir at 50°C for 4-6 hours. Monitor by LCMS.

    • Checkpoint: N1-alkylated product typically elutes later than N2-isomer on reverse-phase HPLC.

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Recrystallize from EtOH/Heptane to remove trace N2 isomers if necessary.

Expected Yield: 85-95% (N1:N2 ratio typically >10:1).

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the electron-deficient pyrazole ring while leaving the C6-bromide intact.

Materials:

  • N1-Substituted-3,6-dibromo-5-methylindazole (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)[2]

  • Catalyst:

    
     (5 mol%)[2]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[2][1]
    
  • Solvent: 1,4-Dioxane (degassed)[2][1]

Procedure:

  • Setup: Charge a reaction vial with the indazole, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).[2]
    
  • Solvation: Add degassed 1,4-dioxane and aqueous

    
    .
    
  • Reaction: Heat to 60°C .

    • Critical Control: Do NOT exceed 80°C. At 60°C, the oxidative addition occurs exclusively at the electron-deficient C3-Br. The C6-Br, deactivated by the electron-rich benzene ring and C5-methyl sterics, remains inert.[1]

  • Monitoring: Reaction is usually complete in 2-4 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Self-Validating Check:

  • If you observe bis-coupling (C3+C6), reduce temperature to 40°C or switch to a weaker base like

    
    .[2][1]
    
Protocol C: C6-Functionalization (Overcoming the Steric Wall)

Objective: Force reaction at the sterically hindered C6-bromide using advanced ligand systems.

Materials:

  • 3-Aryl-6-bromo-5-methylindazole intermediate (1.0 equiv)

  • Nucleophile (Boronic acid for Suzuki, Amine for Buchwald)[2][1]

  • Catalyst System:

    
     (2 mol%) + XPhos  or RuPhos  (4-8 mol%)[2]
    
    • Why: Standard phosphines (

      
      , dppf) often fail here due to the C5-methyl clash.[2] Dialkylbiaryl phosphines (Buchwald ligands) are required to facilitate oxidative addition and reductive elimination in sterically crowded environments.[2]
      
  • Base:

    
     (Suzuki) or 
    
    
    
    (Buchwald)[2]
  • Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane.[2][1][3][4][5]

Procedure:

  • Setup: Combine substrate, nucleophile, Pd source, ligand, and base in a sealed tube.[2][1]

  • Reaction: Heat to 100°C - 110°C for 12-24 hours.

  • Workup: Standard aqueous workup and chromatography.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low N1/N2 Selectivity Solvent polarity too low; Counter-ion effect.Switch solvent to DMF; Use

(irreversible deprotonation) instead of carbonates.
C3/C6 Mixture in Step 2 Temperature too high; Catalyst too active.Lower temp to 40°C. Use

instead of

(slower oxidative addition).[2]
No Reaction at C6 (Step 3) Steric hindrance from C5-Methyl.Switch ligand to XPhos or SPhos . Increase temp to 120°C (microwave).
Protodehalogenation at C3 Hydride source in reaction (e.g., excess alcohol).[2][1]Ensure anhydrous solvents. Avoid alcoholic solvents if possible during coupling.

References

  • Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides.

    • Source: Chemical Science (RSC), 2017.[2][1]

    • Relevance: Establishes the general rule that heteroaryl halides (C3) react faster than aryl halides (C6)
    • URL:[Link]

  • Regioselective Alkylation of Indazoles: Mechanistic Insights.

    • Source: Beilstein Journal of Organic Chemistry, 2024.[2][1]

    • Relevance: Provides the thermodynamic basis for N1 vs N2 selectivity and recent protocols for high N1 fidelity.
    • URL:[Link][2]

  • Development of a Selective and Scalable N1-Indazole Alkyl

    • Source: Reaction Chemistry & Engineering (RSC), 2024.[2][1]

    • Relevance: Validates scalable conditions for N1-protection, critical for industrial applic
    • URL:[Link]

  • C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.

    • Source: Molecules (MDPI), 2023.[2][1]

    • Relevance: Confirms the high reactivity of C3-haloindazoles and the necessity of N-protection for optimal yields.
    • URL:[Link][2]

Sources

Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of 3,6-Dibromo-5-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of a Privileged Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole exhibit a vast range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3] The subject of this guide, 3,6-Dibromo-5-methyl-1H-indazole , represents a particularly valuable building block. Its di-halogenated structure presents two distinct, reactive handles (the C3 and C6 bromine atoms) that allow for precise, stepwise, or dual functionalization. This enables the rapid generation of diverse chemical libraries, a critical process in modern drug discovery.

However, traditional synthetic routes involving such scaffolds can be hindered by long reaction times, harsh conditions, and inconsistent yields. Microwave-assisted organic synthesis (MAOS) emerges as a transformative technology to overcome these hurdles. By utilizing dielectric heating, microwave reactors provide rapid, uniform, and efficient energy transfer directly to the reaction mixture, drastically accelerating reaction rates and often improving product yields and purity.[4][5][6]

This document serves as an in-depth technical guide, providing field-proven protocols and expert insights into the microwave-assisted functionalization of this compound via palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices to empower researchers to not only replicate these methods but also to adapt and innovate upon them.

The Power of Microwave Irradiation: A Mechanistic Perspective

Conventional heating relies on conduction and convection, resulting in slow and uneven heat distribution. In contrast, microwave energy interacts directly with polar molecules in the reaction mixture, causing them to align with the rapidly oscillating electric field.[5] This generates heat through molecular friction and dielectric loss, leading to a rapid and uniform increase in temperature throughout the entire sample volume.[5] In a sealed vessel, this allows for reactions to be conducted safely at temperatures far exceeding the solvent's atmospheric boiling point, leading to dramatic rate enhancements—often reducing reaction times from many hours to mere minutes.[6][7] This efficiency is paramount for high-throughput synthesis and accelerating the drug development timeline.

G cluster_setup Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification Reagents 1. Add Substrate, Reagents, Catalyst, and Solvent to Microwave Vial Seal 2. Add Stir Bar and Securely Seal Vial Reagents->Seal Degas 3. Purge with Inert Gas (N2 or Ar) (If required) Seal->Degas Irradiate 4. Place in Microwave Reactor Set Temp, Pressure, Time Degas->Irradiate Cool 5. Rapid Cooling with Compressed Air Irradiate->Cool Filter 6. Filter Mixture (e.g., through Celite) Cool->Filter Purify 7. Concentrate and Purify (e.g., Column Chromatography) Filter->Purify

Caption: General workflow for microwave-assisted cross-coupling reactions.

Protocol I: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, typically between an aryl halide and a boronic acid. It is a cornerstone of library synthesis due to the commercial availability of a vast array of boronic acids and the reaction's high functional group tolerance. Microwave irradiation dramatically accelerates this transformation, making it possible to perform couplings on even less reactive aryl bromides in minutes.[8][9]

Expert Rationale:
  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable choice for many Suzuki couplings as it is an air-stable source of Pd(0). For more challenging couplings, pre-catalysts like XPhosPdG2 can be used.[10]

  • Base: A base is crucial for the transmetalation step. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are effective choices. Cs₂CO₃ is more soluble in organic solvents and can lead to faster reactions.[9]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane with water is common.[8] Water is essential for activating the boronic acid and facilitating the catalytic cycle. The use of a high-boiling point solvent like dioxane is ideal for microwave synthesis, allowing for higher reaction temperatures.

Detailed Step-by-Step Protocol: Mono-Arylation at the C6 Position
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1 equiv.), the desired arylboronic acid (1.1-1.3 equiv.), and cesium carbonate (Cs₂CO₃, 2-3 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Add the solvent system, typically a 3:1 to 4:1 mixture of 1,4-dioxane and water, to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vial with a septum cap.

  • Place the vial into the cavity of a scientific microwave reactor.

  • Irradiate the mixture with stirring at a constant temperature of 140 °C for 10-20 minutes.[9] Monitor the internal pressure to ensure it remains within the instrument's safe operating limits.

  • After irradiation, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system.

  • Once cooled, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-aryl-3-bromo-5-methyl-1H-indazole derivative.

Data Summary: Representative Suzuki-Miyaura Couplings
Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (3)Dioxane/H₂O (4:1)14015>85%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (3)Dioxane/H₂O (4:1)14015>90%
3-Pyridylboronic acidPdCl₂(dppf) (5%)K₂CO₃ (3)Dioxane/H₂O (3:1)1502070-85%
2-Furylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (3)Dioxane/EtOH/H₂O14010>80%[9]

Note: Yields are illustrative and depend on the specific substrate and precise reaction conditions.

Protocol II: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the synthesis of anilines, N-aryl heterocyles, and other key structures in pharmaceuticals.[11] This reaction is often sensitive to steric hindrance and electronic effects, and microwave heating can provide the necessary energy to drive difficult couplings to completion in a fraction of the time required by conventional heating.[12]

Expert Rationale:
  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are highly effective in promoting the reductive elimination step.[12] They are typically used with a palladium source like tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃.[12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[12] For substrates with base-sensitive functional groups, lithium bis(trimethylsilyl)amide (LHMDS) can sometimes offer superior results.[13]

  • Solvent: Anhydrous, polar aprotic solvents like toluene or 1,4-dioxane are preferred to ensure the stability of the catalytic species and prevent unwanted side reactions.

Detailed Step-by-Step Protocol: Mono-Amination at the C6 Position
  • In an inert atmosphere glovebox or using Schlenk techniques, add Pd₂(dba)₃ (0.025 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.10 equiv.) to a 10 mL microwave vial containing a stir bar.

  • Add anhydrous toluene or 1,4-dioxane (to 0.2 M concentration).

  • Outside the glovebox, add this compound (1 equiv.), the desired amine (1.2-1.5 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.5-2.5 equiv.).[12]

  • Seal the vial tightly.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture with stirring at a constant temperature of 110-150 °C for 15-30 minutes.[12]

  • After cooling to a safe temperature, dilute the reaction mixture with chloroform or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude material via column chromatography to isolate the 6-amino-3-bromo-5-methyl-1H-indazole product.

G cluster_c6 C6 Functionalization (More Reactive Site) cluster_c3 C3 Functionalization Start This compound Suzuki_C6 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Suzuki_C6 Buchwald_C6 Buchwald-Hartwig (R2NH, Pd cat.) Start->Buchwald_C6 Sonogashira_C6 Sonogashira Coupling (Alkyne, Pd/Cu cat.) Start->Sonogashira_C6 Intermediate 6-Substituted-3-bromo- 5-methyl-1H-indazole Suzuki_C6->Intermediate Buchwald_C6->Intermediate Sonogashira_C6->Intermediate Suzuki_C3 Suzuki Coupling Intermediate->Suzuki_C3 Buchwald_C3 Buchwald-Hartwig Intermediate->Buchwald_C3 Sonogashira_C3 Sonogashira Intermediate->Sonogashira_C3 End 3,6-Disubstituted Derivatives (Diverse Library) Suzuki_C3->End Buchwald_C3->End Sonogashira_C3->End

Caption: Sequential functionalization strategy for the indazole scaffold.

Protocol III: Sonogashira C-C (sp) Bond Formation

The Sonogashira coupling reaction forges a bond between an aryl halide and a terminal alkyne, providing access to aryl acetylenes which are versatile intermediates in organic synthesis.[14] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst. Microwave heating is highly effective for this transformation, often providing excellent yields in very short reaction times.[15][16][17]

Expert Rationale:
  • Catalyst System: A combination of a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) salt, typically copper(I) iodide (CuI), is standard. The palladium species facilitates the main catalytic cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate that participates in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves not only to neutralize the HX byproduct but also acts as the solvent in many cases.

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF can be used to improve solubility and manage reaction temperature.

Detailed Step-by-Step Protocol: Mono-Alkynylation at the C6 Position
  • To a 10 mL microwave vial with a stir bar, add this compound (1 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Purge the vial with an inert gas (N₂ or Ar) for 5 minutes.

  • Under an inert atmosphere, add an anhydrous solvent such as THF or DMF, followed by the amine base (e.g., Et₃N, 3-4 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate with stirring at 100-120 °C for 5-15 minutes.[15]

  • After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 6-alkynyl-3-bromo-5-methyl-1H-indazole.

Concluding Remarks and Future Directions

The strategic application of microwave-assisted synthesis to the this compound scaffold provides a powerful and efficient platform for the rapid development of novel chemical entities. The protocols outlined in this guide for Suzuki, Buchwald-Hartwig, and Sonogashira couplings demonstrate the capacity to significantly reduce reaction times while achieving high yields. By understanding the rationale behind the choice of catalysts, bases, and solvents, researchers can confidently employ these methods and adapt them for the synthesis of diverse libraries targeting a wide range of biological endpoints. The combination of a privileged heterocyclic core with a high-speed synthetic technology represents a definitive advantage in the competitive landscape of modern drug discovery.

References

  • Shaya, J., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available at: [Link]

  • Chtita, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry. Available at: [Link]

  • Vasanthan, L., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Török, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. Available at: [Link]

  • Garella, D., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]

  • Huy, D. T. Q., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances. Available at: [Link]

  • Pingale, R., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • El-Faham, A., et al. (2019). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Molecules. Available at: [Link]

  • N/A. (n.d.). Microwave enhanced Sonogashira coupling. ResearchGate. Available at: [Link]

  • Scott, J. S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2019). Recent Advances in Microwave‐assisted Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]

  • Sharma, V., et al. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Organic Synthesis. Available at: [Link]

  • Chtita, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR and Combinatorial Science. Available at: [Link]

  • Gümüş, F., et al. (2013). Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. South African Journal of Chemistry. Available at: [Link]

  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal. Available at: [Link]

  • Erdélyi, M., & Gogoll, A. (2001). Rapid homogeneous-phase Sonogashira coupling reactions using controlled microwave heating. Semantic Scholar. Available at: [Link]

  • El-Faham, A., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Available at: [Link]

  • Khan, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • N/A. (n.d.). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available at: [Link]

  • Fitzmaurice, R. J., et al. (n.d.). Buchwald-Hartwig aminations on bromoflavones. ResearchGate. Available at: [Link]

  • N/A. (2001). Microwave-Assisted Homogeneous Sonogashira Coupling Reactions. Johnson Matthey Technology Review. Available at: [Link]

  • Fakhfakh, M. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]

Sources

palladium-catalyzed coupling at the C-3 position of 3,6-Dibromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the regioselective functionalization of 3,6-dibromo-5-methyl-1H-indazole . The core challenge with this substrate is the presence of two electrophilic sites (C-3 and C-6 bromides) and an acidic N-H proton.

Successful execution relies on exploiting the electronic and steric differentiation between the two bromide positions:

  • Electronic Bias: The C-3 position possesses "pseudo-vinylic" or imidoyl character, making it significantly more electrophilic towards oxidative addition by Pd(0) than the benzenoid C-6 bromide.

  • Steric Reinforcement: The 5-methyl group plays a critical, often overlooked role. It exerts steric pressure on the C-6 position (ortho-substitution), further retarding reactivity at C-6 and enhancing the selectivity window for C-3 coupling.

Key Reaction Pathway

The workflow follows a strict order of operations: N-Protection


 C-3 Selective Coupling 

(Optional) C-6 Functionalization
.

ReactionPathway sub_start 3,6-Dibromo-5-methyl- 1H-indazole sub_prot N-Protected Intermediate (SEM/THP) sub_start->sub_prot Step 1: N-Protection (NaH, SEM-Cl) prod_c3 C-3 Coupled Product (Major) sub_prot->prod_c3 Step 2: C-3 Coupling Pd(dppf)Cl2, 80°C prod_c6 C-6 Bis-Coupled (Side Product) sub_prot->prod_c6 Over-reaction (>100°C or Excess Boronic Acid) prod_c3->prod_c6 Step 3: C-6 Coupling (Optional, High Temp)

Figure 1: Sequential functionalization strategy. Step 1 (Protection) is mandatory to prevent catalyst poisoning and N-arylation.

Pre-Reaction Considerations

N-Protection Strategy

Direct coupling on the free amine (N-H) is discouraged. The acidic proton (


) can quench active catalyst species and promote side reactions.
  • Recommended: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) .

  • Why: These groups are stable under basic aqueous Suzuki conditions but removable under acidic conditions later. SEM is preferred for its lipophilicity, which aids solubility of this dibromo-scaffold.

Catalyst & Ligand Selection
  • Pd(dppf)Cl₂·DCM: The "Gold Standard" for this transformation. The bidentate dppf ligand has a large bite angle, promoting the reductive elimination step, but more importantly, it is robust enough to facilitate oxidative addition at the electron-deficient C-3 without rapidly engaging the sterically hindered C-6 position.

  • Avoid: Pd(PPh₃)₄ (often too labile, leading to "black Pd" precipitation) or highly active Buchwald precatalysts (e.g., XPhos Pd G3) in the first step, as they may erode regioselectivity by activating C-6.

Experimental Protocols

Protocol A: N-Protection (SEM-Cl)

Objective: Mask the N-H to enable catalytic turnover.

Reagents:

  • This compound (1.0 equiv)

  • Sodium Hydride (60% in oil) (1.2 equiv)

  • SEM-Cl (1.1 equiv)

  • THF (Anhydrous, 0.2 M concentration)

Procedure:

  • Charge an oven-dried flask with This compound and anhydrous THF under N₂ atmosphere. Cool to 0 °C.

  • Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir at 0 °C for 30 min until gas evolution ceases (deprotonation complete).

  • Add SEM-Cl dropwise via syringe over 10 minutes.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.

  • TLC Check: Monitor consumption of starting material (SM usually more polar than Product).

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Regioselective C-3 Suzuki Coupling

Objective: Install aryl group at C-3 without touching C-6.

Reagents:

  • N-SEM-3,6-dibromo-5-methylindazole (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is vital.

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3–5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Concentration: 0.1 M – 0.15 M

Procedure:

  • Degassing: In a reaction vial, combine the N-protected substrate , Aryl Boronic Acid , and 1,4-Dioxane . Sparge with Nitrogen/Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Add Pd(dppf)Cl₂·DCM and the degassed Na₂CO₃ (aq) solution.

  • Thermal Cycle: Seal the vessel and heat to 80 °C .

    • Note: Do not exceed 90 °C. Higher temperatures increase the kinetic energy enough to overcome the activation barrier for the C-6 bromide.

  • Monitoring: Check HPLC/TLC at 2 hours. The reaction is typically complete within 4–6 hours.

    • Endpoint: Disappearance of SM. Look for the formation of the mono-coupled product. If bis-coupled product appears (>5%), lower temperature to 70 °C immediately.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash filtrate with water/brine.

  • Purification: Column chromatography. The C-3 coupled product is typically more polar than the starting dibromide but less polar than a bis-coupled byproduct.

Data Analysis & Optimization Guide

Screening Data Summary (Representative)

The following table summarizes expected outcomes based on catalyst/temperature variations for this scaffold.

EntryCatalystTemp (°C)SolventYield (C-3)Yield (C-6/Bis)Notes
1 Pd(dppf)Cl₂ 80 Dioxane/H₂O 88% <2% Optimal Conditions
2Pd(PPh₃)₄80Toluene/EtOH65%10%Poor stability; lower selectivity.
3Pd(dppf)Cl₂110Dioxane/H₂O60%30%Loss of selectivity at high T.
4XPhos Pd G360THF/H₂O40%45%Catalyst too active; indiscriminate.
Troubleshooting Decision Tree

Troubleshooting issue Problem Observed low_conv Low Conversion (<50%) issue->low_conv poor_sel Poor Selectivity (>10% Bis-coupling) issue->poor_sel sol1 Check O2 removal (Active catalyst death?) low_conv->sol1 sol2 Increase cat. load to 5% Check Base quality low_conv->sol2 sol3 Reduce Temp to 60-70°C poor_sel->sol3 sol4 Reduce Boronic Acid to 0.95 equiv poor_sel->sol4

Figure 2: Optimization logic for common deviations.

Mechanistic Insight (The "Why")

The regioselectivity is governed by the relative rates of Oxidative Addition (OA) .

  • C-3 Position: The C-3 carbon is part of the pyrazole ring. It is electron-deficient (similar to an imine chloride). The oxidative addition of Pd(0) into the C(sp²)–Br bond here is fast and facile.

  • C-6 Position: This is a standard aryl bromide. However, in the 5-methyl-3,6-dibromo system, the C-6 position is flanked by the N-1 protecting group (distal) and the C-5 methyl group (proximal).

    • The C-5 Methyl Group adds steric bulk that hinders the approach of the bulky Pd(dppf) complex to the C-6 bromide.

    • This steric hindrance effectively "protects" the C-6 position, allowing for high-yield coupling at C-3 even if slight temperature overshoots occur.

References

  • General Indazole Reactivity

    • L. Li, et al.[4] "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Appl. Sci.[5]2023 , 13, 4095.[5][6] Link

  • Regioselectivity in Poly-halogenated Heterocycles

    • S. Schroeter, et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Tetrahedron2005 , 61, 2245. Link

  • Indazole Synthesis & Functionalization Review

    • P. Ghosh, et al. "Indazole as a privileged scaffold in drug discovery."[7] Elsevier Book Series2023 . Link[7]

  • Comparative Reactivity (BenchChem Guide)

    • "A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole." BenchChem Application Notes. Link

Sources

Troubleshooting & Optimization

improving yield of 3,6-Dibromo-5-methyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,6-Dibromo-5-methyl-1H-indazole Synthesis

Case Reference: Yield Optimization & Regiocontrol Strategy Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Yield Trap"

The synthesis of This compound presents a classic organic chemistry paradox: the 5-methyl group activates the benzene ring, but creates steric challenges that ruin yield during direct halogenation.

The Core Problem: If you attempt to brominate 5-methyl-1H-indazole directly, the first bromine installs easily at C3 (the pyrazole ring). However, the second bromination (aiming for C6 ) faces severe competition from C4 (ortho to methyl) and C7 (sterically open).

  • Result: A "tarry" mixture of 3,6-dibromo, 3,4-dibromo, and tribrominated species that requires extensive column chromatography, decimating your yield (often <30%).

The Solution: To achieve high yields (>70%), you must abandon direct dibromination. Instead, use a De Novo Cyclization Strategy : construct the indazole ring after the C6-bromine is already in place on the benzene backbone.

Module 1: The High-Yield Protocol (De Novo Cyclization)

This route guarantees regiochemical purity because the "hard" bromine (C6) is installed on the starting material, not the final heterocycle.

Step 1: Cyclization to 6-Bromo-5-methyl-1H-indazole
  • Precursor: 4-bromo-2-fluoro-5-methylbenzaldehyde (Commercially available or synthesized via Vilsmeier-Haack of 1-bromo-4-fluoro-2-methylbenzene).

  • Reagent: Hydrazine Hydrate (

    
    ).
    

Protocol:

  • Dissolve 4-bromo-2-fluoro-5-methylbenzaldehyde (1.0 eq) in THF or Dioxane (0.5 M concentration).

  • Add Hydrazine Hydrate (5.0 eq) dropwise at room temperature.

  • Heat to reflux (85°C) for 4–6 hours.

  • Monitor: TLC should show complete consumption of aldehyde.

  • Workup: Cool to RT. Pour into crushed ice/water. The product, 6-bromo-5-methyl-1H-indazole , will precipitate as a solid.

  • Purification: Filtration and washing with cold water is usually sufficient. Recrystallize from Ethanol/Water if needed.

    • Expected Yield: 85–92%

Step 2: C3-Functionalization (The "Easy" Bromine)

Now that the difficult C6-bromo is locked in, C3 bromination is highly selective.

Protocol:

  • Dissolve 6-bromo-5-methyl-1H-indazole (1.0 eq) in DMF (Dimethylformamide).

  • Cool to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Why NBS? It is milder than elemental bromine and prevents over-bromination at C4/C7.

  • Stir at RT for 2–3 hours.

  • Quench: Pour into 5% Sodium Thiosulfate (

    
    ) solution to neutralize active bromine.
    
  • Isolation: Filter the precipitate.

    • Expected Yield: >90%[1][2][3]

    • Final Purity: >98% (No chromatography required).

Module 2: Troubleshooting Guide

If you are forced to use the "Direct Bromination" route (starting from 5-methylindazole) due to material availability, use this guide to mitigate losses.

SymptomProbable CauseCorrective Action
Mixture of Isomers (3,4-dibromo vs 3,6-dibromo) Steric Crowding: The 5-methyl group activates both ortho positions (C4 and C6).Switch Solvent: Use MeCN (Acetonitrile) instead of DMF. MeCN increases regioselectivity for C6 by supporting a tighter transition state.
Low Conversion to Dibromo (Stuck at Monobromo) Deactivation: The first bromine at C3 deactivates the ring.Acid Catalysis: Add 10 mol% TsOH (p-Toluenesulfonic acid) . The acid protonates the NBS, making it a more potent electrophile for the deactivated ring.
Tribromination (C3, C4, C6) Excess Reagent: High local concentration of Bromine/NBS.Slow Addition: Do not dump NBS. Add it as a solution in DMF over 1 hour via syringe pump. Keep temp < 40°C.
Product "Oiling Out" Impurity Profile: Isomer mixtures lower the melting point.Trituration: Sonicate the crude oil in Hexanes/EtOAc (9:1) . The linear 3,6-isomer often crystallizes, while the bent 3,4-isomer stays in the mother liquor.

Module 3: Visualizing the Decision Matrix

The following diagram illustrates the critical decision point between the "Economy Route" (High Risk) and the "Quality Route" (High Yield).

IndazoleSynthesis Start Target: this compound Choice Select Starting Material Start->Choice RouteA Route A: 5-Methyl-1H-indazole (Cheap, Available) Choice->RouteA Economy RouteB Route B: 4-Bromo-2-fluoro-5-methylbenzaldehyde (Pre-functionalized) Choice->RouteB Quality (Recommended) StepA1 Step 1: Bromination (C3) Reagent: NBS/DMF RouteA->StepA1 StepB1 Step 1: Cyclization Reagent: Hydrazine Hydrate RouteB->StepB1 StepA2 Intermediate: 3-Bromo-5-methylindazole StepA1->StepA2 StepA3 Step 2: Bromination (C6) Reagent: Br2/AcOH or NBS/H+ StepA2->StepA3 Risk CRITICAL RISK: Competition from C4 & C7 Yield Loss: ~40-60% StepA3->Risk Success Final Product Yield: >75% Purity: High Risk->Success Requires HPLC Prep StepB2 Intermediate: 6-Bromo-5-methylindazole (Regio-pure) StepB1->StepB2 StepB3 Step 2: Bromination (C3) Reagent: NBS/DMF StepB2->StepB3 StepB3->Success

Figure 1: Comparative workflow showing the "Yield Trap" in Route A versus the streamlined efficiency of Route B.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  For Route A (Direct) , avoid 

if possible. It is too aggressive and promotes tribromination. For Route B ,

is acceptable for the C3-bromination step, but NBS is preferred for ease of handling and stoichiometry control [1].

Q: Why is the 5-methyl group causing C4 impurities? A: The methyl group is an ortho, para-director. In the indazole system, it activates C4 and C6. While C4 is sterically hindered, the "buttressing effect" of the adjacent C3-position (if already brominated) can actually distort the ring slightly, making C4 accessible to small electrophiles. This is why pre-installing the C6-bromo (Route B) is superior—it physically blocks the "southern" edge of the molecule [2].

Q: How do I scale this up to 100g? A:

  • Heat Management: The hydrazine cyclization is exothermic. Add hydrazine as a 60% solution in water, not neat.

  • Safety: Hydrazine is toxic and unstable. Ensure the reflux condenser is efficient to prevent vapor escape.

  • Filtration: The product of Route B (Step 1) filters easily. Do not skip the water wash; residual hydrazine causes decomposition during the drying phase [3].

References

  • BenchChem. (2025).[4] Large-Scale Synthesis of 6-Bromo-1H-indazole: Application Note. Retrieved from 4

  • National Institutes of Health (NIH). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from 1

  • Wuxi Shuangqi Technology. (2021).[5] CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.[5] (Cited for analogous cyclization conditions). Retrieved from 6

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 3,6-Dibromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Spectral Analysis of 3,6-Dibromo-5-methyl-1H-indazole Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary

This compound is a critical scaffold in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR antagonists). Its structural integrity is defined by the precise halogenation pattern at positions 3 and 6. This guide provides a definitive spectral analysis of the compound, contrasting it with common synthetic impurities (regioisomers) and precursors.

Key Value Proposition:

  • differentiation: How to distinguish the 3,6-dibromo target from the thermodynamically competitive 3,5-dibromo isomer using NOE (Nuclear Overhauser Effect).

  • Tautomeric Stability: Confirmation of the 1H-tautomer dominance in polar aprotic solvents (DMSO-d6).

  • Protocol: Validated sample preparation for high-resolution acquisition.

Structural Context & Tautomerism

Before analyzing the spectrum, one must understand the dynamic nature of the indazole core. In solution, indazoles exist in a tautomeric equilibrium.[1] For 3,6-dibromo-5-methylindazole, the 1H-tautomer is energetically favored over the 2H-tautomer by approximately 4–5 kcal/mol in DMSO-d6.

  • Target Structure: 1H-Indazole (NH at position 1).[2][3][4]

  • Critical Feature: The "bay region" proton (H-4) is deshielded by the C-3 Bromine, serving as a diagnostic handle.

Tautomerism cluster_0 Spectral Consequence T1 1H-Tautomer (Major Species) Stable in DMSO Eq Equilibrium (Fast Exchange) T1->Eq T2 2H-Tautomer (Minor Species) Transient Eq->T2 Note NH signal appears as broad singlet >10 ppm due to exchange and H-bonding

Figure 1: Tautomeric equilibrium favoring the 1H-form, crucial for assigning the NH signal.

Experimental Protocol

To replicate the data below, follow this standardized acquisition workflow.

Sample Preparation:

  • Mass: Weigh 5–8 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? CDCl3 often leads to peak broadening of the NH proton and poor solubility for di-bromo indazoles.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

  • Temperature: Equilibrate at 298 K (25°C).

Acquisition Parameters (400 MHz equivalent):

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 s (Standard) / 5.0 s (Quantitative).

  • Scans (NS): 16 (1H) / 1024 (13C).

  • Spectral Width: -2 to 14 ppm (1H).

1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is characterized by its simplicity—two aromatic singlets —due to the substitution pattern that eliminates vicinal coupling.

Table 1: 1H NMR Assignment (DMSO-d6, 400 MHz)

PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
NH 13.20 – 13.50Broad Singlet1HExchangeable acidic proton. Shift varies with concentration.
H-4 7.65 – 7.75Singlet1HDeshielded by C-3 Bromine (peri-effect) and aromatic current. No vicinal neighbors.
H-7 7.80 – 7.90Singlet1HAdjacent to N-1. Typically the most deshielded aromatic proton in 1H-indazoles.
CH3 2.45 – 2.50Singlet3HBenzylic methyl group.
Solvent 2.50Quintet-Residual DMSO-d5.
Water 3.33Broad-Adventitious water.

Note: Shifts are estimates based on substituent additivity rules derived from 5-methyl-1H-indazole and 6-bromo-1H-indazole data.

Critical Analysis:

  • Loss of Coupling: Unlike the starting material (5-methylindazole), which shows a doublet (H4) and doublet-of-doublets (H6), the product displays sharp singlets for H4 and H7. This confirms substitution at both C3 and C6.

  • H-4 vs H-7 Distinction: H-7 is generally further downfield due to the proximity of the pyrrole-type nitrogen (N-1), but the heavy bromine atom at C-3 exerts a "heavy atom effect" and steric deshielding on H-4, often bringing these two signals very close together. NOESY is required for definitive assignment (see Section 5).

13C NMR Spectral Analysis

The carbon spectrum confirms the backbone integrity.

Table 2: 13C NMR Assignment (DMSO-d6, 100 MHz)

PositionShift (δ, ppm)TypeNotes
C-3 ~118.5Cq-BrUpfield shift due to Heavy Atom Effect (Br).
C-6 ~122.0Cq-BrIpso-carbon bearing Bromine.
C-7a ~140.5CqJunction carbon (next to N).
C-3a ~121.0CqJunction carbon.
C-5 ~132.0Cq-MeIpso-carbon bearing Methyl.
C-4 ~120.5CHAromatic CH.
C-7 ~112.0CHAromatic CH (shielded by N lone pair donation resonance).
CH3 ~20.5CH3Methyl carbon.

Comparative Analysis: Target vs. Alternatives

The most common failure mode in this synthesis is regiochemical ambiguity. If the bromination is uncontrolled, or if the starting material was 6-methylindazole, you may generate 3,5-dibromo-6-methyl-1H-indazole .

The Diagnostic Test: NOE (Nuclear Overhauser Effect) To validate the structure, perform a 1D-NOE or 2D-NOESY experiment targeting the Methyl signal.

  • Scenario A (Target): 3,6-Dibromo-5-methyl

    • The Methyl group is at C5.

    • It has one aromatic neighbor: H-4 .

    • Result: Irradiation of Methyl (2.45 ppm) enhances the H-4 singlet (~7.70 ppm).

  • Scenario B (Alternative): 3,5-Dibromo-6-methyl

    • The Methyl group is at C6.

    • It has one aromatic neighbor: H-7 .

    • Result: Irradiation of Methyl enhances the H-7 singlet (~7.85 ppm).

NOE_Logic Start Irradiate Methyl Signal (~2.45 ppm) Decision Observe Enhancement in Aromatic Region? Start->Decision Res1 Enhancement of H-4 (Para to N-1) Decision->Res1 NOE to H-4 Res2 Enhancement of H-7 (Ortho to N-1) Decision->Res2 NOE to H-7 Concl1 CONFIRMED: 3,6-Dibromo-5-methyl Res1->Concl1 Concl2 REJECTED: 3,5-Dibromo-6-methyl Res2->Concl2

Figure 2: NOE Logic flow for distinguishing regioisomers.

Table 3: Comparison with Precursors

CompoundH-3 SignalH-6 SignalH-4 Multiplicity
5-Methyl-1H-indazole Singlet (8.0 ppm)Doublet (7.3 ppm)Doublet (J~8Hz)
3-Bromo-5-methyl Absent Doublet (7.3 ppm)Doublet (J~8Hz)
3,6-Dibromo-5-methyl Absent Absent Singlet

References

  • Indazole Tautomerism: Claramunt, R. M., et al. "The Tautomerism of Indazoles: A 13C/15N NMR Study." Journal of the Chemical Society, Perkin Transactions 2, 1986.

  • Bromination Patterns: Liu, Y., et al. "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin." RSC Advances, 2016.

  • Spectral Data Validation: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." (Used for 5-methylindazole baseline data).

  • Substituent Effects: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley, 2005. (Standard text for additivity rules).

Sources

Structural Definitive: X-ray Crystallography vs. Spectroscopic Alternatives for 3,6-Dibromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Dibromo-5-methyl-1H-indazole is a critical halogenated heterocyclic scaffold used in the synthesis of kinase inhibitors and modulating agents. While standard spectroscopic methods (NMR, MS) provide functional group verification, they often fail to definitively resolve the N1 vs. N2 tautomeric state and the precise regiochemistry of bromination in the solid state.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-phase alternatives, establishing SC-XRD as the required "Gold Standard" for structural confirmation of this specific chemical entity.

The Structural Challenge: Why Standard Analysis Fails

The indazole core presents two specific structural ambiguities that 1D-NMR often cannot resolve definitively:

  • Annular Tautomerism (N1-H vs. N2-H): In solution, indazoles undergo rapid proton exchange. The chemical shift of the N-H proton is solvent-dependent and often broad, making it difficult to assign the proton to N1 or N2 definitively.

  • Regiochemical Scrambling: During bromination, electrophilic aromatic substitution can occur at multiple sites (C3, C4, C5, C6, C7). Confirming the 3,6-substitution pattern versus a 3,5- or 3,7-isomer requires definitive connectivity proof.

Decision Logic: Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate structural confirmation tool.

DecisionMatrix Start Sample: this compound Q1 Is the sample crystalline? Start->Q1 NMR 1H/13C NMR + NOESY Q1->NMR No (Amorphous) XRD SC-XRD (X-ray Diffraction) Q1->XRD Yes (Size > 10µm) MicroED MicroED (Electron Diffraction) Q1->MicroED Yes (Size < 1µm) Ambiguity Ambiguity: N1 vs N2 Tautomer & Regioisomerism NMR->Ambiguity Rapid Exchange Ambiguity->XRD Requires Solid State Proof Result Definitive 3D Structure (Tautomer & Connectivity Fixed) XRD->Result MicroED->Result

Figure 1: Decision matrix highlighting the necessity of diffraction techniques for resolving tautomeric ambiguity in indazoles.

Comparative Analysis: SC-XRD vs. Alternatives

The presence of two Bromine atoms (


) in this molecule makes it an ideal candidate for X-ray diffraction due to strong scattering power, yet it poses challenges for other methods.
FeatureSC-XRD (Gold Standard) Solution NMR (

H,

C,

N)
Mass Spectrometry (HRMS)
Connectivity Absolute. Direct visualization of electron density.Inferred. Based on coupling constants (

) and NOE.
None. Gives formula only (

).
Tautomer ID Definitive. H-atoms located in difference maps or inferred by geometry.Ambiguous. Fast exchange averages signals; N-H often invisible.N/A. Cannot distinguish tautomers.
Regiochemistry Unambiguous. Br positions clearly defined by heavy atom peaks.Difficult. Requires complex 2D experiments (HMBC) to trace C-H correlations.N/A. Isomers have identical mass.
Sample State Solid (Single Crystal).Solution (

,

).
Gas Phase / Solution.
Limitations Requires a high-quality crystal.Solvent effects; peak overlapping.Fragmentation can be misleading.
Why SC-XRD Wins for this Molecule
  • The Heavy Atom Effect: The two Bromine atoms dominate the scattering phases. This allows for easy structure solution using Direct Methods or Patterson Methods.

  • Tautomer Freezing: Crystallization locks the molecule into its most stable tautomer (typically 1H-indazole for this substitution pattern) stabilized by intermolecular hydrogen bonding, which X-ray can visualize directly.

Experimental Protocol: Structure Determination

To ensure scientific integrity, the following protocol is designed to be self-validating.

Phase 1: Crystallization Screening

Indazoles are planar and stack well, but the methyl/bromo substituents can disrupt packing.

  • Method A (Slow Evaporation): Dissolve 10 mg in 2 mL Ethanol/Ethyl Acetate (1:1) . Allow to evaporate at room temperature.

  • Method B (Vapor Diffusion): Dissolve 5 mg in 0.5 mL THF . Place in a small vial inside a larger jar containing Hexane (antisolvent).

  • Target: Block-like or prismatic crystals (avoid needles if possible).

Phase 2: Data Collection Strategy
  • Source: Mo-K

    
     (
    
    
    
    Å)
    is preferred over Cu-K
    
    
    .
    • Reasoning: Bromine absorbs Cu radiation heavily (

      
       is high), leading to significant absorption errors. Mo radiation penetrates better, yielding more accurate intensities for heavy-atom structures.
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Reduces thermal vibration (atomic displacement parameters), allowing for more precise location of the light atoms (Methyl hydrogens and N-H).

Phase 3: Structure Solution & Refinement[2]
  • Software: SHELXT (Solution) and SHELXL (Refinement).[1]

  • Workflow:

    • Space Group Determination: Likely

      
       (Monoclinic) or 
      
      
      
      (Triclinic) due to the planar aromatic nature.
    • Phasing: Locate 2x Br atoms first. Their positions will phase the rest of the map.

    • H-Atom Treatment:

      • C-H: Constrain using riding models (AFIX 43 for aromatic, AFIX 137 for methyl).

      • N-H: Locate in the Difference Fourier Map (

        
        ). If the peak is visible, refine coordinates freely with a distance restraint (DFIX 0.86 0.02). This is the critical step to prove the tautomer.
        

Representative Data & Validation Standards

When publishing or verifying this structure, the data must meet specific crystallographic metrics. Below are the acceptance criteria for a high-quality dataset of this compound.

Table 1: Quality Metrics for Validation
ParameterAcceptable RangeExplanation
R-Factor (

)

Indicates agreement between model and experimental data.
Resolution

Å
Atomic resolution required to resolve methyl H vs. N-H.
Completeness

Missing data can lead to artifacts in the electron density map.
Goodness of Fit (GoF)

Values far from 1.0 indicate incorrect weighting or missed symmetry.
Residual Density

High peaks near Br are expected (Fourier ripples), but peaks near N indicate unassigned H.
Visualization of the Workflow

The following diagram outlines the rigorous path from synthesis to validated structure.

Workflow Synth Synthesis (Crude Powder) Cryst Crystallization (EtOH/EtOAc) Synth->Cryst Diffraction XRD Data Collection (Mo Source, 100K) Cryst->Diffraction Select Crystal Solution Structure Solution (SHELXT - Locate Br) Diffraction->Solution Raw Frames Refinement Refinement (Assign N-H Tautomer) Solution->Refinement Phasing Validation CheckCIF & PDB Deposition Refinement->Validation Final Model

Figure 2: Step-by-step workflow for crystallographic structure determination.

References

  • Spek, A. L. (2003).[2] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Claramunt, R. M., et al. (2006). The structure of indazole and its derivatives: Tautomerism and conformation.[3] Arkivoc, (v), 5-11. (Discusses N1 vs N2 stability). Link

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of Crystal Structure Data. Link

Sources

Safety Operating Guide

3,6-Dibromo-5-methyl-1H-indazole Proper Disposal Procedures

[1]

Executive Summary

Immediate Action Required: Treat 3,6-Dibromo-5-methyl-1H-indazole as a Halogenated Hazardous Substance . Due to the presence of bromine atoms on the indazole scaffold, this compound requires strict segregation from non-halogenated solvents and strong oxidizers.

Disposal Fate: High-temperature incineration at a permitted hazardous waste facility. RCRA Status: Non-listed (unless specific formulations apply), but must be managed as Hazardous Waste due to potential toxicity and halogen content.

Safety Assessment & Hazard Identification

Scientific Rationale: As a halogenated indazole derivative, this compound shares structural motifs with biologically active kinase inhibitors. In the absence of compound-specific toxicological data, you must apply the Precautionary Principle , assuming the compound is potent, toxic, and irritating.

Derived Hazard Profile
PropertyClassificationMechanism/Reasoning
Toxicity Acute Tox.[1][2] Cat 3/4 (Oral/Inhalation)Indazoles are privileged scaffolds in medicinal chemistry, often designed for high biological affinity.[3] Assume potency.
Reactivity Stable / Halogenated The C-Br bonds are generally stable but can release toxic bromide fumes (HBr, Br2) upon thermal decomposition or reaction with strong oxidizers.
Health Irritant (Skin/Eye/Resp) Halogenated aromatics are frequent sensitizers and irritants to mucous membranes.
Physical Solid (Likely) High molecular weight and polarity of the indazole core typically result in a solid state at STP.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/HEPA respirator if handling fine powder outside a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The halogenated nature increases permeation risk relative to simple hydrocarbons.

  • Ocular: Chemical splash goggles.

Waste Characterization & Segregation

Operational Directive: Proper segregation is the single most critical step to prevent cross-contamination and ensure regulatory compliance (EPA/RCRA).

RCRA Classification Logic

While this compound is not explicitly named on the EPA P-list or U-list, it must be characterized based on its properties:

  • Halogen Content: Presence of Bromine mandates segregation from "clean" organic solvents to prevent contamination of fuel-blending streams.

  • Toxicity: If the LD50 is <50 mg/kg (unknown but possible), it would technically meet characteristics of acute toxicity, though standard lab practice defaults to "Hazardous Waste" management without specific TCLP testing for novel compounds.

Segregation Rules
  • DO NOT MIX WITH: Strong acids (risk of HBr evolution), Strong Oxidizers (risk of violent reaction), or Non-Halogenated Solvents (increases disposal cost/complexity).

  • COMPATIBLE WITH: Other halogenated organic solids/liquids (e.g., DCM, Chloroform waste streams).

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound)
  • Containment: Place the solid substance in a clear, wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound".[4]

    • Hazard Checkbox: Toxic, Irritant.[5][1][2]

    • Note: Clearly write "HALOGENATED SOLID".

  • Secondary Containment: Place the jar into a secondary bin dedicated to "Solid Toxic Waste".

Scenario B: Liquid Waste (Dissolved in Solvent)

Most common scenario: Compound dissolved in DMSO, Methanol, or DCM.

  • Identify Solvent Base:

    • If dissolved in DCM/Chloroform : Pour into Halogenated Waste carboy.

    • If dissolved in Methanol/Acetone/DMSO : Pour into Halogenated Waste carboy.

      • Critical Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute (this compound) contaminates the entire stream. The entire mixture must be treated as Halogenated Waste.

  • Rinsing: Triple rinse the original container with a compatible solvent. Add rinsate to the waste carboy.

  • Closure: Cap the carboy immediately. Do not leave funnels in open containers (EPA Violation).

Disposal Decision Logic (Visualization)

DisposalLogicStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathSolution / LiquidStateCheck->LiquidPathSolidActionPlace in HDPE/Glass JarLabel: 'Toxic Solid - Halogenated'SolidPath->SolidActionSolventCheckSolvent Type?LiquidPath->SolventCheckFinalSolidDispose inSOLID TOXIC Waste StreamSolidAction->FinalSolidHaloSolventHalogenated(e.g., DCM)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated(e.g., DMSO, MeOH)SolventCheck->NonHaloSolventFinalLiquidDispose inHALOGENATED Waste StreamHaloSolvent->FinalLiquidContaminationRuleCRITICAL RULE:Solute contaminates solvent.Classify ENTIRE mixture as Halogenated.NonHaloSolvent->ContaminationRuleContaminationRule->FinalLiquid

Figure 1: Decision tree for segregating this compound waste streams. Note that the presence of the brominated compound overrides the classification of non-halogenated solvents.

Emergency Spill Response

Operational Directive: In the event of a spill, speed and containment are paramount to prevent aerosolization of the toxic powder.

Spill Cleanup Workflow

SpillResponseAlert1. ALERTNotify personnel.Evacuate immediate area.PPE2. PPE UPNitrile gloves (x2), Goggles,N95/Respirator.Alert->PPEContain3. CONTAINCover with damp absorbent padsto prevent dust.PPE->ContainClean4. CLEANScoop material into waste jar.Wipe surface with solvent.Contain->CleanDispose5. DISPOSELabel as Hazardous Waste.Contact EHS.Clean->Dispose

Figure 2: Immediate response workflow for solid or liquid spills.[1][2]

Decontamination Solution

For final surface cleaning, use a standard detergent solution followed by an alcohol wipe (Isopropanol). Avoid using bleach (Sodium Hypochlorite) directly on high concentrations of the compound, as interactions with the nitrogen-rich indazole ring can theoretically produce reactive byproducts, though the risk is lower than with primary amines.

Regulatory Compliance & Documentation

Labeling Requirements (US OSHA/EPA)

Every container must bear a label with the following specific data points:

  • Full Chemical Name: No abbreviations (e.g., do not write "DBMI"). Write "this compound".

  • Hazard Warnings: "TOXIC", "IRRITANT".

Transport & Final Fate
  • DOT Classification (if shipping pure): Likely UN 2811, Toxic solids, organic, n.o.s. (this compound), 6.1, PG III.

  • Destruction Method: The only acceptable destruction method for halogenated aromatics is High-Temperature Incineration with flue gas scrubbing (to capture HBr). Do not sewer. Do not landfill.

References
  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[6] EPA.gov. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Indazole Structure and Bioactivity Data. PubChem Compound Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[2] OSHA.gov. Available at: [Link]

×

Retrosynthesis Analysis

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Reactant of Route 2
3,6-Dibromo-5-methyl-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.